Tetrahydro 11-Deoxycorticosterone 3

Übersicht

Beschreibung

Vorbereitungsmethoden

The preparation of Tetrahydro 11-Deoxycorticosterone 3 involves several synthetic routes and reaction conditions. One common method includes the use of deuterated compounds, such as Tetrahydro 11-Deoxycorticosterone-d3, which is a deuterated form of Tetrahydro 11-Deoxycorticosterone . The compound is typically synthesized in a laboratory setting, and the process involves precise control of reaction conditions, including temperature and pH levels.

Analyse Chemischer Reaktionen

Tetrahydro 11-Deoxycorticosterone 3 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Tetrahydro 11-Deoxycorticosterone 3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in biochemical assays and analytical chemistry.

Biology: Studied for its role as a neurosteroid and its effects on the GABAA receptor.

Industry: Utilized in the production of biochemical reagents and standards for research purposes

Wirkmechanismus

The mechanism of action of Tetrahydro 11-Deoxycorticosterone 3 involves its role as a neurosteroid and a positive allosteric modulator of the GABAA receptor . At physiological concentrations, it selectively enhances tonic currents mediated by αβδ receptors, reducing neuronal excitability . This modulation of the GABAA receptor contributes to its neuroinhibitory properties, making it a potential candidate for therapeutic applications in neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Tetrahydro 11-Deoxycorticosterone 3 can be compared with other similar compounds, such as:

Tetrahydrodeoxycorticosterone: Another neurosteroid and positive allosteric modulator of the GABAA receptor.

Tetrahydro 11-Deoxycorticosterone-d3: A deuterated form of Tetrahydro 11-Deoxycorticosterone.

The uniqueness of this compound lies in its specific molecular structure and its potent neuroinhibitory properties, which make it a valuable compound for research in neurobiology and potential therapeutic applications .

Biologische Aktivität

Tetrahydro 11-deoxycorticosterone 3 (THDOC-3) is a metabolite of 11-deoxycorticosterone (DOC), a steroid hormone produced in the adrenal cortex. Understanding the biological activity of THDOC-3 is crucial for its potential therapeutic applications and its role in various physiological processes. This article synthesizes current research findings, case studies, and analytical data regarding the biological activity of THDOC-3.

Overview of 11-Deoxycorticosterone

11-Deoxycorticosterone (DOC) is primarily known for its mineralocorticoid activity, influencing electrolyte balance and blood pressure regulation. It acts as a precursor to aldosterone and exhibits weak glucocorticoid activity. DOC's biological functions include sodium retention and potassium excretion, although it is significantly less potent than aldosterone in these roles .

Biological Activity of this compound

Mechanism of Action:

THDOC-3, as a metabolite of DOC, retains some mineralocorticoid properties but with distinct biological implications. It is involved in various physiological responses, including:

- Electrolyte Regulation: THDOC-3 influences sodium and potassium levels in the body, contributing to fluid balance and blood pressure homeostasis.

- Progestogenic Activity: Some studies indicate that DOC has progestogenic effects, albeit weaker than those of progesterone. The conversion of DOC to THDOC-3 may play a role in this activity .

Case Study 1: Mineralocorticoid Excess

A study reported cases of hypertension and hypokalemia linked to mineralocorticoid excess due to posaconazole treatment, which increased levels of DOC and its metabolites, including THDOC-3. Patients exhibited elevated serum levels of 11-deoxycortisol alongside significant changes in electrolyte concentrations .

Case Study 2: Congenital Adrenal Hyperplasia (CAH)

Research on CAH has shown that elevated levels of DOC can be indicative of specific enzyme deficiencies. In infants diagnosed with CAH, the measurement of steroid levels, including THDOC-3, was critical for determining the subtype of the disorder and guiding treatment strategies .

Analytical Findings

Steroid Profiling:

Recent advancements in analytical techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have enabled precise quantification of THDOC-3 in clinical samples. A study established reference intervals for various steroids, highlighting the importance of THDOC-3 in diagnosing adrenal disorders .

| Steroid | Normal Range | CAH Patients |

|---|---|---|

| 11-Deoxycorticosterone | 1.5 - 8.5 ng/dL | Elevated |

| Tetrahydro 11-DOC-3 | Not established | Significantly increased |

Research Findings

- Electrolyte Regulation: THDOC-3 has been shown to modulate sodium retention and potassium excretion through its action on renal tubules, similar to aldosterone but with reduced efficacy .

- Clinical Implications: The role of THDOC-3 in conditions like hypertension and adrenal hyperplasia underscores its importance in clinical endocrinology. Elevated levels correlate with specific pathologies, necessitating further investigation into its therapeutic potential .

- Biological Role: THDOC-3 may also influence other metabolic pathways beyond electrolyte balance, potentially affecting glucose metabolism and inflammation processes .

Eigenschaften

IUPAC Name |

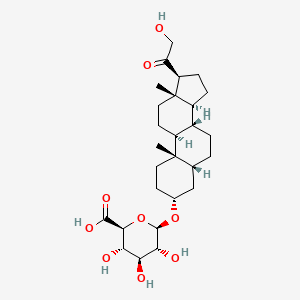

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O9/c1-26-9-7-14(35-25-22(32)20(30)21(31)23(36-25)24(33)34)11-13(26)3-4-15-16-5-6-18(19(29)12-28)27(16,2)10-8-17(15)26/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNOSGJSTZJIRI-RVBRMEHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858446 | |

| Record name | (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56162-36-8 | |

| Record name | (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.